1-(2,5-dichlorophenyl)piperazine Dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2.2ClH/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCGXYKRUBKWHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374213 | |

| Record name | 1-(2,5-dichlorophenyl)piperazine Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-47-1 | |

| Record name | 1-(2,5-dichlorophenyl)piperazine Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 827614-47-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,5-dichlorophenyl)piperazine dihydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-(2,5-dichlorophenyl)piperazine dihydrochloride, a key chemical intermediate in contemporary drug discovery and neuroscience research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and pharmacological significance of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Arylpiperazines

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous centrally active pharmaceuticals. Their versatile structure allows for modular modifications to achieve desired affinities for various G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors. 1-(2,5-dichlorophenyl)piperazine is a notable member of this class, serving as a crucial building block for more complex molecules with potential therapeutic applications in treating psychiatric disorders.[1][2] The dihydrochloride salt form enhances the compound's stability and solubility, making it amenable to a wide range of experimental conditions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

Chemical Identification and Molecular Structure

The structure of 1-(2,5-dichlorophenyl)piperazine consists of a piperazine ring attached to a dichlorinated phenyl group at the 2 and 5 positions. The dihydrochloride salt is formed by the protonation of the two nitrogen atoms of the piperazine ring.

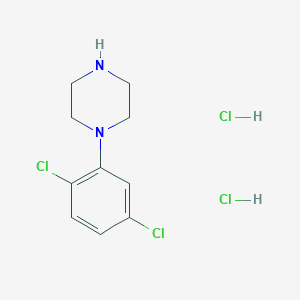

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of 1-(2,5-dichlorophenyl)piperazine and its dihydrochloride salt.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 827614-47-1 | [2] |

| Molecular Formula | C₁₀H₁₄Cl₄N₂ | |

| Molecular Weight | 304.04 g/mol | |

| Appearance | Solid | |

| Melting Point | 251-253 °C (monohydrochloride) | [3] |

| Solubility | Soluble in water, DMSO, and methanol (inferred from related compounds) | [4] |

| InChI Key | CYCGXYKRUBKWHT-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of 1-(2,5-dichlorophenyl)piperazine typically proceeds via a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. This method offers a versatile and efficient route to a wide range of N-arylpiperazines.[1][5]

Synthetic Workflow: Buchwald-Hartwig Amination

The synthesis involves the coupling of an aryl halide (1,4-dichlorobenzene or 1-bromo-2,5-dichlorobenzene) with piperazine, often using a Boc-protected form of piperazine to prevent double arylation.[6]

Diagram: Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

Detailed Synthetic Protocol

The following protocol is a representative example for the synthesis of 1-(2,5-dichlorophenyl)piperazine.

Step 1: Buchwald-Hartwig Amination

-

To a stirred solution of 1-bromo-2,5-dichlorobenzene (1 equivalent) and N-Boc-piperazine (1.2 equivalents) in toluene, add a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents) and a suitable phosphine ligand like XPhos (0.04 equivalents).

-

Add sodium tert-butoxide (1.4 equivalents) as the base.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-Boc-4-(2,5-dichlorophenyl)piperazine.

Step 2: Boc Deprotection and Salt Formation

-

Dissolve the purified 1-Boc-4-(2,5-dichlorophenyl)piperazine in a suitable solvent such as dioxane or diethyl ether.

-

Add an excess of a solution of hydrochloric acid in the same solvent.

-

Stir the mixture at room temperature, which should result in the precipitation of the dihydrochloride salt.

-

Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to obtain this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorophenyl ring and the methylene protons of the piperazine ring. The aromatic protons will appear as multiplets in the range of δ 7.0-7.5 ppm. The piperazine protons will likely appear as two broad multiplets, corresponding to the two sets of non-equivalent methylene groups, typically in the range of δ 3.0-3.5 ppm. The N-H protons of the protonated piperazine will appear as a broad singlet at a downfield chemical shift.[7]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the six aromatic carbons and the two distinct methylene carbons of the piperazine ring. The aromatic carbons will resonate in the region of δ 115-150 ppm, with the carbons attached to chlorine atoms showing characteristic shifts. The piperazine carbons are expected to appear in the range of δ 40-55 ppm.[8]

FT-IR Spectroscopy: The FT-IR spectrum will show characteristic absorption bands. N-H stretching vibrations for the protonated amines are expected in the region of 2400-2800 cm⁻¹. C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring will appear in the 2800-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will be present in the 1400-1600 cm⁻¹ range. The C-N stretching vibration is expected around 1200-1350 cm⁻¹. The C-Cl stretching vibrations will be visible in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the free base. The fragmentation pattern in ESI-MS is expected to show a prominent molecular ion peak [M+H]⁺ for the free base. Characteristic fragment ions would result from the cleavage of the piperazine ring and the loss of the dichlorophenyl moiety.[4][9]

Chemical Reactivity and Stability

The chemical reactivity of 1-(2,5-dichlorophenyl)piperazine is primarily centered around the secondary amine of the piperazine ring, which can undergo various reactions such as alkylation, acylation, and condensation. The dihydrochloride salt is generally more stable and less hygroscopic than the free base.[10] Phenylpiperazines can degrade upon extended storage at room temperature, so proper storage is crucial.[10] Stability testing under accelerated conditions is recommended to determine the shelf life for specific applications.[11][][13][14]

Pharmacological Profile and Mechanism of Action

Arylpiperazines, including dichlorophenylpiperazine analogues, are known to interact with aminergic GPCRs.[2] The position of the chlorine atoms on the phenyl ring significantly influences the pharmacological activity.

Interaction with Serotonin and Dopamine Receptors

1-(2,5-dichlorophenyl)piperazine is expected to exhibit affinity for various serotonin (5-HT) and dopamine (D) receptors. The specific binding profile determines its potential therapeutic applications. For instance, many arylpiperazines are ligands for 5-HT₁A, 5-HT₂A, and D₂ receptors.[15] The interaction with these receptors is crucial for the modulation of neurotransmission in the central nervous system.

Diagram: Ligand-Receptor Interaction

Caption: Schematic of arylpiperazine interaction with a G protein-coupled receptor.

Structure-Activity Relationships

The dichlorophenyl moiety plays a key role in the binding affinity and selectivity of the molecule. The 2,5-dichloro substitution pattern differentiates it from other isomers like the 2,3-dichloro analogue, which is a metabolite of the antipsychotic aripiprazole and a partial agonist at D₂ and D₃ receptors.[15] The specific pharmacological profile of the 2,5-dichloro isomer would need to be determined through in vitro binding and functional assays.

Experimental Protocols and Applications

This compound is a valuable tool in neuroscience research and a starting material for the synthesis of novel drug candidates.

Protocol for HPLC Analysis

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity and quantifying the concentration of arylpiperazines.

Objective: To determine the purity of a sample of this compound.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 0.1% Trifluoroacetic acid in water

-

Sample of this compound

-

Solvent for sample preparation (e.g., 50:50 acetonitrile/water)

Procedure:

-

Prepare the mobile phases and degas them.

-

Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% B, 5% A).

-

Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in the sample solvent.

-

Set the UV detector to an appropriate wavelength (e.g., 254 nm).

-

Inject a suitable volume of the sample (e.g., 10 µL).

-

Run a gradient elution program, for example:

-

0-2 min: 5% A

-

2-15 min: Ramp to 95% A

-

15-18 min: Hold at 95% A

-

18-20 min: Return to 5% A

-

-

Analyze the resulting chromatogram to determine the retention time of the main peak and the area percentage of any impurities.

Applications in Research

-

Drug Discovery: Serves as a key intermediate for the synthesis of novel compounds targeting serotonin and dopamine receptors for the treatment of depression, anxiety, and psychosis.

-

Neuroscience Research: Used as a research tool to probe the function of specific neurotransmitter systems and to characterize the binding sites of novel ligands.[16]

-

Pharmacological Studies: Employed in in vitro and in vivo studies to investigate the structure-activity relationships of arylpiperazines and to identify new therapeutic targets.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation.[2] May cause respiratory irritation.[2] It is important to consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and neuroscience. Its well-defined chemical properties, accessible synthesis, and relevance as a pharmacological scaffold make it a valuable tool for the development of new therapeutics. This guide has provided a comprehensive overview of its key characteristics and applications, intended to support and inform the work of researchers and drug development professionals.

References

- A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.

- 119532-26-2 | CAS D

- 1-(2,5-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 2758188. PubChem.

- 2,3-Dichlorophenylpiperazine. Wikipedia.

- 1-(2,5-Dichlorophenyl)piperazine hydrochloride | 119438-13-0 | FD67226. Biosynth.

- Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. PubMed.

- This compound AldrichCPR. Sigma-Aldrich.

- BH amination side products and purific

- Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal.

- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi

- Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. PubMed.

- 1-(2-Chlorophenyl)piperazine(39512-50-0) 13C NMR spectrum. ChemicalBook.

- 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR spectrum. ChemicalBook.

- 1-(2,5-dichlorophenyl)-4-(3,4-dimethoxyphenyl)sulfonyl-piperazine - Optional[MS (GC)] - Spectrum. SpectraBase.

- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central.

- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace.

- Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. PubMed.

- Solid liquid solubility of piperazine. SINTEF.

- 1-(2,5-dichlorophenyl)piperazine hydrochloride | 119438-13-0. Sigma-Aldrich.

- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.

- The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. PubMed.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 1H NMR spectrum. ChemicalBook.

- 1-(3,4-Dichlorophenyl)piperazine hydrochloride | 76835-17-1. Benchchem.

- 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833. PubChem.

- 1-(2,3-Dichlorophenyl)piperazine hydrochloride. SpectraBase.

- CHEMICAL STABILITY OF DRUGS. IIP Series.

- 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 13C NMR spectrum. ChemicalBook.

- A Review on Analytical Methods for Piperazine Determin

- N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed.

- 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 119532-26-2. ChemicalBook.

- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

- Preparation method of 1-(2, 3-dichlorophenyl) piperazine.

- 1 2 3 Dichlorophenyl piperazine. mzCloud.

- 1-(2,3-Dichlorophenyl)piperazine hydrochloride. SpectraBase.

- Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.

- Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH.

- CHEMICAL STABILITY OF DRUGS. RSquareL.

- Synthesis, crystal structures, molecular docking, and in vitro biological activities of transition metals with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid. PubMed.

- Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences.

- Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H14Cl4N2 | CID 2758187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2,5-dichlorophenyl)piperazine hydrochloride | 119438-13-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. scispace.com [scispace.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. iipseries.org [iipseries.org]

- 13. rsquarel.org [rsquarel.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. mdpi.com [mdpi.com]

- 16. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Dichlorinated Arylpiperazine

An In-depth Technical Guide to 1-(2,5-dichlorophenyl)piperazine Dihydrochloride

Abstract: This document provides a comprehensive technical overview of this compound (CAS No: 827614-47-1), a key chemical intermediate in pharmaceutical research and development. This guide delves into its chemical identity, physicochemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a versatile building block for complex therapeutic agents. Detailed protocols for synthesis and analysis are provided, alongside critical safety and handling information, to support researchers, scientists, and drug development professionals in its effective and safe utilization.

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. The specific substitution pattern on the phenyl ring critically dictates the pharmacological profile of these compounds. 1-(2,5-dichlorophenyl)piperazine and its salt forms are of particular interest due to the influence of the chlorine atoms on the molecule's reactivity and biological activity.[1] This guide focuses on the dihydrochloride salt, a common and stable form used in synthesis.

This compound serves not as an end-product therapeutic, but as a crucial starting material or intermediate in the synthesis of more complex molecules.[2] Its structural features make it a valuable precursor for developing agents targeting serotonergic and dopaminergic pathways, which are implicated in various mood and psychotic disorders.[2] Understanding the technical nuances of this intermediate—from its synthesis to its analytical verification—is paramount for ensuring the quality, purity, and ultimate success of the final active pharmaceutical ingredient (API).

Chemical Identity and Physicochemical Properties

Precise identification of chemical entities is fundamental. 1-(2,5-dichlorophenyl)piperazine is commonly available in its free base, monohydrochloride, and dihydrochloride forms. The dihydrochloride salt is often preferred for its stability and handling characteristics.

Chemical Identifiers

| Identifier | This compound | 1-(2,5-dichlorophenyl)piperazine Monohydrochloride | 1-(2,5-dichlorophenyl)piperazine (Free Base) |

| CAS Number | 827614-47-1[3][4][5] | 119438-13-0[6] | 1013-27-0[1] |

| Molecular Formula | C₁₀H₁₄Cl₄N₂[3] | C₁₀H₁₃Cl₃N₂[6] | C₁₀H₁₂Cl₂N₂[1][7] |

| IUPAC Name | 1-(2,5-dichlorophenyl)piperazine;dihydrochloride[3] | 1-(2,5-dichlorophenyl)piperazine hydrochloride | 1-(2,5-dichlorophenyl)piperazine[7] |

| Synonyms | N/A | Piperazine, 1-(2,5-dichlorophenyl)-, monohydrochloride[6] | N-(2,5-Dichlorophenyl)-piperazine[1] |

| InChIKey | CYCGXYKRUBKWHT-UHFFFAOYSA-N[3] | LHJNEDCRXXPMKC-UHFFFAOYSA-N | JHICIIDUQBMMRM-UHFFFAOYSA-N[1][7] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 304.04 g/mol [4] | Santa Cruz Biotechnology[4] |

| Melting Point | 243-248 °C | Echemi Safety Data Sheet[8] |

| Appearance | White to off-white solid (typical) | General chemical knowledge |

| Solubility | Moderately soluble in organic solvents, limited solubility in water.[1] | CymitQuimica[1] |

Synthesis and Manufacturing Pathway

The synthesis of arylpiperazines is a well-established process in organic chemistry. A common and effective method involves the condensation of a substituted aniline with bis(2-chloroethyl)amine or a similar cyclizing agent. This approach provides a direct route to the core piperazine structure.

General Synthesis Protocol

The following protocol describes a representative synthesis of 1-(2,5-dichlorophenyl)piperazine, which is subsequently converted to its dihydrochloride salt. This process is adapted from established methods for similar arylpiperazines.[9][10]

Step 1: Condensation Reaction

-

To a round-bottom flask equipped with a reflux condenser, add 2,5-dichloroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).

-

Add a high-boiling point solvent such as xylene or n-butanol. The solvent choice is critical for achieving the necessary reaction temperature to drive the cyclization.

-

Heat the mixture to reflux (typically 120-140 °C) for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, allow the mixture to cool to room temperature.

Step 2: Work-up and Isolation of Free Base

-

Dilute the cooled reaction mixture with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with an aqueous base (e.g., 1M NaOH) to neutralize any remaining acid and remove unreacted starting materials.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-(2,5-dichlorophenyl)piperazine free base, often as a viscous oil or solid.

Step 3: Salt Formation

-

Dissolve the crude free base in a suitable solvent, such as isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in the same solvent (2.2 equivalents for the dihydrochloride salt) while stirring.

-

The dihydrochloride salt will precipitate out of the solution. The precipitation is driven by the poor solubility of the ionic salt in the organic solvent.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

Verifying the identity, purity, and quality of the synthesized compound is a non-negotiable step in drug development. A combination of chromatographic and spectroscopic techniques is typically employed.

Key Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separation and identification. The compound is volatilized and separated on a GC column, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, allowing for unambiguous identification.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A UV detector is commonly used, as the phenyl ring is chromophoric. For piperazine moieties without a strong chromophore, derivatization with a UV-active agent like NBD-Cl may be necessary.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the substitution pattern on the aromatic ring.

-

Infrared Spectroscopy (IR): IR can be used to identify the presence of key functional groups within the molecule.

General GC-MS Protocol for Identification

-

Sample Preparation: Accurately weigh approximately 1 mg of the this compound and dissolve it in 1 mL of a suitable solvent like methanol.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Chromatographic Separation: Utilize a capillary column (e.g., DB-5ms) with a temperature program designed to separate the analyte from any impurities or solvent peaks. A typical program might start at 100 °C and ramp up to 280 °C.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a range of m/z 50-500.

-

Data Analysis: Compare the obtained mass spectrum of the major peak with a reference library (e.g., NIST, Wiley) to confirm the identity of 1-(2,5-dichlorophenyl)piperazine. The retention time provides an additional layer of confirmation.

Analytical Workflow Diagram

Caption: Standard workflow for the identification of the target compound using GC-MS.

Applications in Research and Drug Development

This compound is not an active drug itself but a versatile building block for creating more complex pharmaceutical compounds. Its primary value lies in providing a pre-formed, functionalized scaffold that can be elaborated through further chemical reactions.

-

CNS Agents: The dichlorophenylpiperazine structure is a key component in the development of potential antipsychotic and antidepressant drugs.[2] It is often used in the synthesis of molecules that modulate serotonin and dopamine receptors.

-

Pharmacological Research: This compound and its analogues are used in preclinical pharmacological studies to investigate the role of specific receptor pathways in mood and cognitive disorders.[2]

-

Intermediate for APIs: It serves as a registered starting material or intermediate in the multi-step synthesis of various APIs, including potential antihistamines and antihypertensives.

Role in the Drug Discovery Pipeline

Caption: The role of 1-(2,5-DCPP)·2HCl as a foundational block in drug discovery.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. The information below is a summary derived from available Safety Data Sheets (SDS).

Hazard Identification and Personal Protection

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[8][13] High concentrations can be destructive to mucous membranes and the upper respiratory tract.[14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[8]

-

Respiratory Protection: Use only in a well-ventilated area. If exposure limits may be exceeded, a full-face respirator with an appropriate filter is necessary.[8]

-

First Aid and Emergency Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Seek medical help if unwell.[8] |

| Skin Contact | Take off contaminated clothing immediately. Wash skin with plenty of soap and water.[8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician if feeling unwell.[8][14] |

Storage and Disposal

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[8] The material may be air-sensitive and should be stored under an inert atmosphere.[13]

-

Disposal: Dispose of contents/container to an approved waste disposal facility in accordance with all applicable local, state, and federal regulations.[8][14]

Conclusion

This compound is a foundational chemical intermediate whose value is realized through its incorporation into more complex, high-value molecules. Its synthesis is straightforward, its analytical characterization is achievable with standard laboratory equipment, and its applications are central to the discovery of new CNS-active agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for any scientist or researcher utilizing this important building block in the pursuit of novel therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. 1-(2,5-Dichlorophenyl)piperazine Hydrochloride. Pharmaffiliates. [Link]

-

PubChem. 1-(2,5-Dichlorophenyl)piperazine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Analytical Methods. RSC Publishing. [Link]

-

Chemsrc. CAS#:119438-13-0 | 1-(2,5-Dichlorophenyl)piperazine hydrochloride. Chemsrc. [Link]

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

- Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

Sources

- 1. CAS 1013-27-0: 1-(2,5-Dichlorophenyl)piperazine [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H14Cl4N2 | CID 2758187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1-(2,5-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 2758188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. jwpharmlab.com [jwpharmlab.com]

A Comprehensive Technical Guide to 1-(2,5-Dichlorophenyl)piperazine Dihydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth examination of 1-(2,5-dichlorophenyl)piperazine dihydrochloride, a key chemical intermediate and research tool in the field of medicinal chemistry and neuropharmacology. Phenylpiperazine derivatives are a critical class of compounds, frequently incorporated into the structure of centrally active drugs. This document details the fundamental physicochemical properties of the title compound, with a primary focus on its molecular weight and structure. Furthermore, it presents a detailed, logical framework for its chemical synthesis, explores its mechanism of action as a serotonergic agent, outlines its principal applications in drug discovery, and provides validated protocols for its analysis. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for its effective use in a laboratory setting.

Introduction: The Significance of Arylpiperazines

The arylpiperazine moiety is a privileged scaffold in modern drug discovery, renowned for its presence in a multitude of approved drugs and clinical candidates targeting the central nervous system (CNS). Piperazine derivatives serve as versatile precursors and key pharmacophores in the synthesis of pharmaceuticals, including antipsychotics, antidepressants, and anxiolytics.[1] The specific substitution pattern on the phenyl ring dramatically influences the pharmacological activity, allowing for fine-tuning of receptor affinity and selectivity.[2] The compound 1-(2,5-dichlorophenyl)piperazine, particularly in its dihydrochloride salt form, serves as a crucial building block and a valuable tool for investigating serotonergic pathways.[2] Its dichlorinated phenyl ring contributes unique electronic and steric properties that modulate its interaction with biological targets.[3]

Physicochemical Characterization

The dihydrochloride salt of 1-(2,5-dichlorophenyl)piperazine is the most common form utilized in research settings. The protonation of the two nitrogen atoms in the piperazine ring to form a hydrochloride salt significantly enhances the compound's aqueous solubility and stability, making it easier to handle and formulate for experimental use compared to its free base form.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 304.04 g/mol | [4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ · 2HCl (or C₁₀H₁₄Cl₄N₂) | [4][5][6][9] |

| CAS Number | 827614-47-1 | [5][6][7][8][9] |

| IUPAC Name | 1-(2,5-dichlorophenyl)piperazine;dihydrochloride | [9] |

| SMILES | C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl.Cl | [9] |

| InChIKey | CYCGXYKRUBKWHT-UHFFFAOYSA-N | [4][9] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 243-248 °C |[8] |

Synthesis and Manufacturing Logic

The synthesis of N-arylpiperazines is a well-established process in organic chemistry. A common and effective method involves the cyclization reaction between a substituted aniline and a bis(2-haloethyl)amine derivative. This pathway provides a direct and relatively high-yielding route to the desired piperazine ring structure.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Representative Synthesis

This protocol is adapted from established methods for analogous compounds.[10][11]

-

Reaction Setup: To a flask equipped with a reflux condenser and a stirrer, add 2,5-dichloroaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0-1.2 eq), p-toluenesulfonic acid (0.1 eq), and tetrabutylammonium bromide (0.1 eq) in a high-boiling solvent such as xylene.

-

Causality: Xylene is used as the solvent due to its high boiling point, which is necessary to drive the cyclization reaction that has a high activation energy. The acid (p-toluenesulfonic acid) catalyzes the reaction, while the phase-transfer catalyst (tetrabutylammonium bromide) improves the interaction between reactants.

-

-

Cyclization: Heat the reaction mixture to reflux (approximately 130-140 °C) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Neutralization: Cool the mixture to room temperature. Adjust the pH to 7-8 with a base (e.g., aqueous ammonia) to neutralize the catalytic acid and the hydrochloride salt of the reactant.

-

Causality: This step is crucial to convert the protonated amine products into their free base form, rendering them soluble in organic solvents for extraction.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic compounds with a solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

-

Salt Formation: Dissolve the crude 1-(2,5-dichlorophenyl)piperazine free base in a suitable solvent (e.g., diethyl ether or isopropanol). Add a stoichiometric excess (at least 2.0 eq) of hydrochloric acid (as a solution in the solvent) dropwise with stirring.

-

Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid product by vacuum filtration, wash with cold solvent to remove impurities, and dry in a vacuum oven. The purity can be confirmed via HPLC and NMR.

Pharmacology and Mechanism of Action

Phenylpiperazine derivatives are well-documented ligands for various neurotransmitter receptors, with a particular affinity for serotonin (5-HT) and dopamine (D) receptor families.[2] The specific biological activity is highly dependent on the substitution pattern of the phenyl ring.

Research indicates that 1-(2,5-dichlorophenyl)piperazine acts as an agonist at the serotonin 5-HT₂C receptor.[2] The 5-HT₂C receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which subsequently leads to the production of second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). These messengers modulate intracellular calcium levels and protein kinase C (PKC) activity, respectively, influencing a wide range of neuronal functions.

Caption: The signaling pathway of the 5-HT2C receptor activated by an agonist.

Applications in Research and Drug Development

-

Chemical Intermediate: The primary application of this compound is as a versatile building block for the synthesis of more complex and potent pharmaceutical agents. Its reactive secondary amine in the piperazine ring allows for further functionalization to create novel drug candidates.

-

Pharmacological Tool Compound: Due to its activity at serotonergic receptors, it is used in in vitro and in vivo studies to probe the function of the 5-HT₂C receptor. This helps researchers understand the receptor's role in physiological and pathological states, such as mood disorders, appetite control, and psychosis.[2]

-

Scaffold for Library Synthesis: It serves as a foundational scaffold in combinatorial chemistry for the generation of libraries of novel compounds. These libraries can then be screened for activity against a wide range of biological targets, accelerating the early stages of drug discovery.

Analytical Methodologies

Confirming the identity and purity of this compound is essential for its valid use in research. Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for this purpose.

Protocol: Identity Confirmation by GC-MS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like methanol. The dihydrochloride salt must be neutralized to its more volatile free base form for GC analysis. This can be done by adding a small amount of a base (e.g., ammonium hydroxide) and extracting with an organic solvent, or by using a derivatizing agent.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Causality: The temperature program ensures that the compound volatilizes and travels through the column, separating from any impurities based on boiling point and column interaction.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI), 70 eV.

-

Scan Range: 40-400 m/z.

-

Causality: EI at 70 eV provides a reproducible fragmentation pattern. The mass spectrometer acts as a detector, breaking the molecule apart and measuring the mass-to-charge ratio of the fragments.

-

-

Data Interpretation: The resulting chromatogram should show a single major peak at a specific retention time. The mass spectrum of this peak should display a molecular ion (M⁺) corresponding to the free base (C₁₀H₁₂Cl₂N₂) and a characteristic fragmentation pattern, including isotopic peaks from the two chlorine atoms, which serves as a definitive fingerprint for the compound.

Safety, Handling, and Storage

-

Safety: This compound is intended for research use only and is not for diagnostic or therapeutic use.[5] Users should handle it in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[7] Room temperature storage is generally acceptable.

Conclusion

This compound is a compound of significant utility in the pharmaceutical sciences. Its well-defined physicochemical properties, led by a molecular weight of 304.04 g/mol , coupled with its established synthesis routes and defined serotonergic activity, make it an invaluable asset. For drug discovery professionals and researchers, a thorough understanding of its chemistry, pharmacology, and analytical validation is paramount for its successful application as both a synthetic building block and a pharmacological probe in the ongoing quest for novel CNS therapies.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:119438-13-0 | 1-(2,5-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. benchchem.com [benchchem.com]

- 3. CAS 1013-27-0: 1-(2,5-Dichlorophenyl)piperazine [cymitquimica.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. scbt.com [scbt.com]

- 6. 827614-47-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound - CAS:827614-47-1 - Sunway Pharm Ltd [3wpharm.com]

- 8. anaxlab.com [anaxlab.com]

- 9. This compound | C10H14Cl4N2 | CID 2758187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]

- 11. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

1-(2,5-dichlorophenyl)piperazine dihydrochloride structure

An In-Depth Technical Guide to 1-(2,5-Dichlorophenyl)piperazine Dihydrochloride: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. The document details its chemical structure, physicochemical properties, a validated synthesis protocol, and robust analytical methodologies for structural confirmation and purity assessment. Furthermore, it explores the pharmacological significance of the dichlorophenylpiperazine scaffold, its applications in drug discovery, particularly for central nervous system (CNS) agents, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel therapeutic compounds.

Introduction and Scientific Context

1-(2,5-Dichlorophenyl)piperazine is a member of the arylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry. The presence of the piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts specific physicochemical properties, including basicity and the potential for diverse substitutions, making it a privileged structure in drug design. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.

The substitution pattern on the phenyl ring, in this case, chlorine atoms at the 2 and 5 positions, critically influences the molecule's electronic properties and its steric interactions with biological targets.[1] Dichlorophenylpiperazine analogues are extensively utilized as building blocks in the synthesis of more complex molecules targeting neurotransmitter systems.[2] For instance, the related compound 2,3-dichlorophenylpiperazine (2,3-DCPP) is a known precursor and metabolite of the atypical antipsychotic drug aripiprazole, which exhibits partial agonism at dopamine D2 and D3 receptors.[3] This highlights the established role of this chemical family in developing CNS-active pharmaceuticals for mood disorders and psychosis.[2] This guide serves to consolidate the technical knowledge required for the effective synthesis, characterization, and application of this compound in a research and development environment.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound is defined by its structure and associated physical properties. These parameters are critical for its handling, reaction setup, and analytical characterization. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2,5-dichlorophenyl)piperazine;dihydrochloride | [4] |

| CAS Number | 827614-47-1 | [5] |

| Molecular Formula | C₁₀H₁₄Cl₄N₂ | [6] |

| Molecular Weight | 304.04 g/mol | [5][6] |

| Canonical SMILES | C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl.Cl | [4] |

| InChI Key | CYCGXYKRUBKWHT-UHFFFAOYSA-N | [4][6] |

| Appearance | Solid | [6] |

| Parent Compound | 1-(2,5-Dichlorophenyl)piperazine (CID: 2758188) | [4][7] |

Synthesis and Purification Protocol

The synthesis of arylpiperazines is a well-established process in organic chemistry. The most common approach involves the nucleophilic substitution reaction between an appropriately substituted aniline and a bis(2-haloethyl)amine derivative. This protocol outlines a reliable method for the synthesis of 1-(2,5-dichlorophenyl)piperazine, followed by its conversion to the dihydrochloride salt.

Causality in Experimental Design

The choice of a high-boiling solvent like xylene is deliberate; the reaction requires elevated temperatures (130-135 °C) to overcome the activation energy for the double N-alkylation and cyclization steps.[8] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is employed to facilitate the interaction between the aqueous and organic phases of the reactants, enhancing the reaction rate. p-Toluenesulfonic acid acts as a catalyst for the initial amine condensation.[8] The final conversion to the dihydrochloride salt is achieved by treating the free base with hydrochloric acid in a suitable solvent, which precipitates the more stable and handleable salt form.

Step-by-Step Synthesis Workflow

Materials:

-

2,5-Dichloroaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Xylene

-

p-Toluenesulfonic acid

-

Tetrabutylammonium bromide (TBAB)

-

Aqueous ammonia

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Hydrochloric acid (concentrated or as a solution in isopropanol)

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dichloroaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), p-toluenesulfonic acid (0.1 eq), and tetrabutylammonium bromide (0.1 eq) in xylene.

-

Cyclization Reaction: Heat the reaction mixture to reflux (approximately 130-135 °C) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Adjust the pH to approximately 8-9 with aqueous ammonia to neutralize the acids and deprotonate the product to its free base form.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Isolation of Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude 1-(2,5-dichlorophenyl)piperazine as an oil or solid.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of hydrochloric acid (2.2 eq) while stirring.

-

Purification: The this compound will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. Piperazine derivatives, lacking a strong native chromophore, often present a challenge for UV-based detection methods.[9] Therefore, a derivatization step is typically required for sensitive quantification by HPLC-UV.

Rationale for Analytical Method Selection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical industry.[9] To overcome the low UV absorbance of the piperazine moiety, pre-column derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) is an effective strategy. NBD-Cl reacts with the secondary amine of the piperazine ring to form a stable, highly UV-active product, enabling detection at low concentrations.[10][11] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. ¹H and ¹³C NMR provide detailed information about the molecular structure, while MS confirms the molecular weight.

Step-by-Step Analytical Protocol: HPLC-UV with NBD-Cl Derivatization

Instrumentation and Reagents:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column.[10]

-

Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethylamine.[10]

-

This compound standard and sample.

-

4-chloro-7-nitrobenzofuran (NBD-Cl) solution in acetonitrile.

Protocol:

-

Standard/Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent.

-

Derivatization: Mix the sample/standard solution with an excess of the NBD-Cl solution. Heat the mixture at approximately 60°C for 30 minutes to ensure complete reaction.[9]

-

HPLC Analysis:

-

Data Analysis: Identify the derivatized product peak by comparing its retention time to that of the derivatized standard. Quantify purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Expected Spectroscopic Data

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the piperazine ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will display signals corresponding to the ten carbon atoms in the molecule, with aromatic carbons appearing downfield and aliphatic piperazine carbons appearing upfield.[12]

-

Mass Spectrometry (MS): For the free base, the mass spectrum should show a molecular ion peak [M]+ at m/z corresponding to the molecular weight of C₁₀H₁₂Cl₂N₂ (230.04 g/mol ), along with a characteristic isotopic pattern due to the two chlorine atoms.[7]

Analytical Workflow Diagram

Caption: Analytical workflow for purity and structural verification.

Pharmacological Context and Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or building block.[2] The dichlorophenylpiperazine scaffold is a key pharmacophore in many centrally-acting agents due to its ability to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[2]

The position of the chlorine atoms on the phenyl ring significantly modulates the pharmacological activity.[2] By using 1-(2,5-dichlorophenyl)piperazine as a starting material, medicinal chemists can synthesize libraries of novel compounds and probe their structure-activity relationships (SAR) for targets involved in:

-

Antipsychotic Activity: As a precursor for compounds targeting dopamine and serotonin pathways.[2]

-

Antidepressant and Anxiolytic Activity: As a building block for serotonin receptor modulators and reuptake inhibitors.

-

Other CNS Disorders: The scaffold is versatile and has been explored for a range of neurological and psychiatric conditions.[1]

The compound serves as a valuable tool for researchers investigating serotonergic and dopaminergic systems and their role in mood and behavior.[2]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.

-

Hazard Identification: The compound may cause skin and serious eye irritation.[6][13] It is advisable to avoid breathing dust, fumes, or vapors.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[13] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[13]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.[13]

-

Skin Contact: Wash off immediately with plenty of water and soap.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Ingestion: Rinse mouth with water. Seek medical attention if you feel unwell.[13]

-

-

Storage: Store in a well-ventilated place with the container tightly closed.[13] It should be stored locked up in a dry environment.[13]

References

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.

- Echemi. (n.d.). This compound Safety Data Sheets.

- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract.

- Benchchem. (n.d.). 1-(2,5-Dichlorophenyl)piperazine hydrochloride | 119438-13-0.

- PubChem. (n.d.). This compound.

- Biosynth. (n.d.). 1-(2,5-Dichlorophenyl)piperazine hydrochloride | 119438-13-0.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 827614-47-1.

- ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- CymitQuimica. (n.d.). CAS 1013-27-0: 1-(2,5-Dichlorophenyl)piperazine.

- Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine.

- ChemicalBook. (n.d.). 1-(2,3-Dichlorophenyl)-piperazine synthesis.

- PubChem. (n.d.). 1-(2,5-Dichlorophenyl)piperazine.

- ChemicalBook. (n.d.). 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum.

Sources

- 1. CAS 1013-27-0: 1-(2,5-Dichlorophenyl)piperazine [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H14Cl4N2 | CID 2758187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-(2,5-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 2758188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum [chemicalbook.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(2,5-dichlorophenyl)piperazine dihydrochloride

Abstract

1-(2,5-Dichlorophenyl)piperazine dihydrochloride is a substituted arylpiperazine, a chemical scaffold of significant interest in neuroscience and pharmacology. While primarily utilized as a synthetic intermediate in drug discovery programs, its structural characteristics suggest a distinct pharmacological profile.[1] This technical guide synthesizes the current understanding of arylpiperazine pharmacology to logically deduce the probable mechanism of action of 1-(2,5-dichlorophenyl)piperazine. We will delve into the structure-activity relationships of its isomers, infer its primary molecular targets, and detail the downstream signaling cascades it likely modulates. Furthermore, this document provides comprehensive, field-proven experimental protocols necessary to empirically validate these hypotheses, grounding theoretical analysis in practical application.

Introduction: The Arylpiperazine Pharmacophore

1-(2,5-Dichlorophenyl)piperazine is a member of the arylpiperazine class of compounds, a pharmacophore renowned for its interaction with aminergic G-protein coupled receptors (GPCRs), particularly those for serotonin and dopamine.[1][2] Its chemical structure consists of a piperazine ring linked to a dichlorinated phenyl group. The specific arrangement of the chlorine atoms on the phenyl ring is a critical determinant of receptor affinity and functional activity, a concept central to understanding its potential mechanism of action.[2] While extensive pharmacological data for the 2,5-dichloro isomer is not widely published, its identity as a research chemical in programs targeting neuropsychiatric disorders implies a bioactivity profile centered on central nervous system (CNS) targets.[2]

| Chemical Identifier | Data |

| Compound Name | This compound |

| CAS Number | 827614-47-1[3] |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ · 2HCl[3] |

| Molecular Weight | 304.04 g/mol [4] |

| Parent Compound CAS | 1013-27-0[5] |

| Synonyms | N-(2,5-Dichlorophenyl)-piperazine |

Structure-Activity Relationships Among Dichlorophenylpiperazine Isomers

The pharmacological profile of an arylpiperazine is profoundly influenced by the substitution pattern on the aromatic ring. Examining the known mechanisms of action of its positional isomers provides a robust framework for predicting the activity of 1-(2,5-dichlorophenyl)piperazine.

-

1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP): This isomer is a well-characterized metabolite of the atypical antipsychotic aripiprazole.[6][7] It exhibits partial agonist activity at dopamine D2 and D3 receptors.[6] This establishes a clear precedent for dichlorophenylpiperazines directly modulating the dopaminergic system.

-

1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP): In contrast, the 3,4-dichloro isomer acts as a serotonin-releasing agent via the serotonin transporter (SERT) and as a blocker of the β1-adrenergic receptor, albeit with relatively low affinity.[6]

This isomeric analysis underscores a key principle: the spatial arrangement of the electron-withdrawing chlorine atoms dictates the molecule's interaction with specific receptor binding pockets. The 2,3-substitution pattern confers dopaminergic activity, while the 3,4-substitution directs activity towards serotonergic and adrenergic targets. Based on these data, it is logical to hypothesize that 1-(2,5-dichlorophenyl)piperazine also possesses significant activity at serotonin and/or dopamine receptors.

Inferred Primary Molecular Targets and Signaling Pathways

Based on the broader pharmacology of arylpiperazines and the specific insights from its isomers, the primary molecular targets for 1-(2,5-dichlorophenyl)piperazine are likely to be serotonin (5-HT) and dopamine (D) receptors. The closely related compound, m-chlorophenylpiperazine (mCPP), is a non-selective 5-HT receptor agonist, with prominent activity at the 5-HT2C subtype.[8] This provides strong inferential evidence that 1-(2,5-dichlorophenyl)piperazine may share this activity.

Serotonin Receptor Systems

Many arylpiperazines function as ligands for the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors. Activation of these receptors initiates distinct downstream signaling cascades.

-

5-HT₂ Receptor Family (Gq/11-coupled): If 1-(2,5-dichlorophenyl)piperazine acts as an agonist at 5-HT₂ₐ or 5-HT₂C receptors, it would trigger the Gαq pathway. This involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to the phosphorylation of numerous downstream targets and modulation of neuronal excitability.

Dopamine Receptor Systems

Given the D₂/D₃ partial agonism of its 2,3-dichloro isomer, activity at D₂-like receptors is a strong possibility.

-

D₂-like Receptor Family (Gi/o-coupled): Agonism at D₂, D₃, or D₄ receptors typically leads to the activation of Gαi, which inhibits adenylyl cyclase, thereby decreasing intracellular levels of cyclic AMP (cAMP) and reducing the activity of protein kinase A (PKA).

Below is a diagram illustrating the canonical G-protein signaling pathways potentially modulated by this compound.

Caption: Putative G-protein signaling pathways for 1-(2,5-dichlorophenyl)piperazine.

The Concept of Biased Agonism

Modern pharmacology recognizes that GPCRs can signal through pathways independent of G-proteins, primarily mediated by β-arrestin proteins. A ligand may preferentially activate one pathway over the other—a phenomenon known as "biased agonism."

-

G-protein-biased agonists primarily activate the canonical G-protein signaling cascade (e.g., cAMP inhibition for D₂ receptors).

-

β-arrestin-biased agonists preferentially recruit β-arrestin, which can scaffold other signaling proteins like those in the MAP kinase (MAPK) pathway, leading to distinct cellular outcomes such as changes in gene expression and cell growth.

It is plausible that 1-(2,5-dichlorophenyl)piperazine could act as a biased agonist at its target receptors. This functional selectivity could lead to a more refined therapeutic effect, potentially separating desired efficacy from unwanted side effects.

Caption: Biased agonism preferentially activates one downstream pathway.

Experimental Workflows for Mechanistic Elucidation

To move from inferred activity to empirical evidence, a systematic pharmacological characterization is required. The following protocols outline the standard workflows to definitively determine the mechanism of action of this compound.

Workflow 1: Receptor Binding Affinity Profile

This workflow determines which receptors the compound binds to and with what affinity.

Caption: Workflow for determining receptor binding affinity.

Protocol: Competitive Radioligand Binding Assay

-

Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) heterologously expressing a single human receptor subtype (e.g., 5-HT₂ₐ, 5-HT₂C, D₂, D₃).

-

Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]spiperone for D₂), and a range of concentrations of 1-(2,5-dichlorophenyl)piperazine (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Equilibrium: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filter discs into scintillation vials with scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.

-

Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression analysis (Cheng-Prusoff equation) to calculate the inhibitor constant (Ki), which represents the binding affinity of the compound for the receptor.

Workflow 2: Functional Activity and Pathway Bias

These workflows determine if the compound is an agonist or antagonist and if it exhibits pathway bias.

Protocol: G-Protein Activation ([³⁵S]GTPγS Binding Assay)

-

Assay Setup: Use the same receptor-expressing cell membranes as in the binding assay.

-

Incubation: Incubate membranes with a range of concentrations of 1-(2,5-dichlorophenyl)piperazine, GDP (to ensure G-proteins are in an inactive state), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination & Measurement: Terminate the reaction and measure the amount of [³⁵S]GTPγS incorporated into the membranes via scintillation counting.

-

Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. Plotting the data yields potency (EC₅₀) and efficacy (Eₘₐₓ) values for G-protein activation.

Protocol: β-Arrestin Recruitment Assay

-

Assay System: Use a cell-based assay, such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher), where β-arrestin is fused to an enzyme fragment and the receptor is fused to the complementary fragment.

-

Cell Treatment: Treat the engineered cells with a range of concentrations of 1-(2,5-dichlorophenyl)piperazine.

-

Recruitment: Agonist-induced receptor activation causes the tagged β-arrestin to bind to the tagged receptor, forcing the enzyme fragments into proximity and generating a functional enzyme.

-

Signal Detection: Add a substrate that is converted by the active enzyme into a chemiluminescent or fluorescent signal.

-

Analysis: Quantify the signal using a plate reader. An increase in signal indicates β-arrestin recruitment. This provides EC₅₀ and Eₘₐₓ values for the β-arrestin pathway, which can be compared to the G-protein activation data to quantify bias.

Conclusion and Future Directions

While direct experimental evidence remains to be published, a comprehensive analysis of the structure-activity relationships of its chemical congeners strongly suggests that this compound functions as a modulator of serotonin and/or dopamine receptors. The specific 2,5-dichloro substitution pattern likely confers a unique profile of affinity and efficacy at these targets.

The immediate priority for future research is the systematic pharmacological characterization of this compound using the experimental workflows detailed herein. Determining its binding affinity profile, functional activity (agonist, antagonist, or partial agonist), and potential for biased agonism is essential. These data will not only elucidate its fundamental mechanism of action but also clarify its potential utility as a research tool or as a scaffold for the development of novel therapeutics for CNS disorders.

References

- Mishra, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry.

-

Wikipedia. 2,3-Dichlorophenylpiperazine. Available from: [Link]

- Yang, D. D., et al. (2016). Synthesis, crystal structures, molecular docking, and in vitro biological activities of transition metals with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid. Bioorganic & Medicinal Chemistry Letters.

-

PubChem. 1-(2,5-Dichlorophenyl)piperazine. Available from: [Link]

- Baker, L. E. (2002). Antagonist activity of meta-chlorophenylpiperazine and partial agonist activity of 8-OH-DPAT at the 5-HT(7) receptor. Psychopharmacology.

-

PubChem. 1-(2,3-Dichlorophenyl)piperazine. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

- Korade, Z., et al. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and Applied Pharmacology.

- Gobbi, M., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology.

- Liu, H. X., et al. (2012). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Zhejiang University. Science. B.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 1013-27-0: 1-(2,5-Dichlorophenyl)piperazine [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C10H14Cl4N2 | CID 2758187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2,5-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 2758188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 7. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(3-氯苯基)哌嗪 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

1-(2,5-dichlorophenyl)piperazine dihydrochloride pharmacology

An In-Depth Technical Guide to the Pharmacology of 1-(2,5-dichlorophenyl)piperazine dihydrochloride

Abstract

This compound (DCMPP) is a derivative of the phenylpiperazine class of compounds, a chemical scaffold of significant interest in medicinal chemistry and pharmacology.[1] While primarily utilized as a versatile chemical intermediate for the synthesis of more complex pharmaceutical agents, its intrinsic pharmacological profile warrants detailed investigation.[2] This technical guide provides a comprehensive analysis of the pharmacology of DCMPP, synthesizing available data with established principles of neuropharmacology. We will explore its mechanism of action, receptor binding profile, and the downstream signaling cascades it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound and its potential applications in neuroscience research.

Introduction to the Phenylpiperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[3] This moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility and modulate pharmacokinetic properties.[2] When attached to a phenyl group, the resulting phenylpiperazine structure becomes a pharmacophore renowned for its interaction with various neurotransmitter receptors, particularly those in the serotonin (5-HT) and dopamine (D) systems.[4][5]

The pharmacological activity of phenylpiperazine derivatives is profoundly influenced by the substitution pattern on the phenyl ring.[2] The presence, number, and position of substituents, such as the chlorine atoms in DCMPP, can dramatically alter receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).[1][2]

Pharmacodynamics: Receptor Interactions and Mechanism of Action

The primary pharmacological activity of DCMPP, like other phenylpiperazines, is centered on its interaction with G-protein coupled receptors (GPCRs) within the central nervous system.

Primary Target: Serotonin Receptors

Research indicates that the main mechanism of action for many phenylpiperazine derivatives involves their interaction with serotonin (5-HT) receptors.[2] Specifically, 1-(2,5-dichlorophenyl)piperazine has been identified as an agonist at the 5-HT2C receptor.[2] The 2,5-dichloro substitution pattern is a key determinant of this biological activity.[2]

The analog, m-chlorophenylpiperazine (m-CPP), demonstrates the broad-spectrum serotonergic activity typical of this class, binding to multiple 5-HT receptor subtypes (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C).[6][7][8][9] While specific binding affinities for DCMPP are not extensively documented in publicly available literature, its structural similarity to other chlorinated phenylpiperazines suggests a complex binding profile.

Dopamine and Adrenergic Receptor Interactions

Phenylpiperazine derivatives are also known to interact with dopamine and adrenergic receptors. For example, the positional isomer 2,3-dichlorophenylpiperazine (2,3-DCPP), a metabolite of the atypical antipsychotic aripiprazole, acts as a partial agonist at dopamine D2 and D3 receptors.[10][11] Another isomer, 3,4-dichlorophenylpiperazine, is known to block β1-adrenergic receptors.[2] Given these precedents, it is plausible that DCMPP possesses some affinity for dopamine and adrenergic receptor subtypes, which would contribute to its overall pharmacological effect.

Receptor Binding Profile Summary

The following table summarizes the known and inferred receptor binding characteristics of DCMPP and its close analogs. It is critical to note that specific quantitative data for DCMPP is limited, and much of the profile is inferred from related compounds.

| Receptor Target | Known/Inferred Activity for DCMPP & Analogs | Significance in CNS Function |

| Serotonin 5-HT2C | Agonist activity reported for DCMPP.[2] | Regulation of mood, appetite, and locomotion.[7] |

| Serotonin 5-HT1A | Likely interaction; m-CPP shows significant binding.[6] | Anxiolytic and antidepressant effects. |

| Serotonin 5-HT2A | Likely interaction; m-CPP shows significant binding.[6] | Involved in perception, cognition, and mood. |

| Dopamine D2 | Possible partial agonist activity, based on 2,3-DCPP.[10] | Key target for antipsychotic medications.[12] |

| Dopamine D3 | Possible partial agonist activity, based on 2,3-DCPP.[10] | Implicated in reward, cognition, and motor control.[13] |